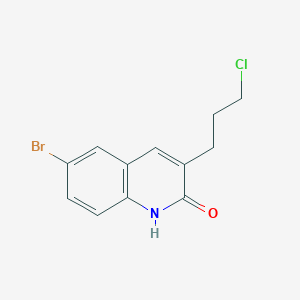
6-Bromo-3-(3-chloro-propyl)-1H-quinolin-2-one
Descripción general
Descripción
6-Bromo-3-(3-chloro-propyl)-1H-quinolin-2-one (6-Bromo-3-CPQ) is a synthetic organic compound with a wide range of applications in the fields of synthetic organic chemistry, materials science, and drug discovery. 6-Bromo-3-CPQ is a highly versatile compound that has been used for a variety of purposes, including the synthesis of other organic compounds, the study of the mechanism of action of certain drugs, and the development of new materials and drugs. In
Aplicaciones Científicas De Investigación
Antimicrobial and Antimalarial Agents
6-Bromo-3-(3-chloro-propyl)-1H-quinolin-2-one derivatives have shown potential in the development of new antimicrobial and antimalarial agents. A study reported the synthesis of novel quinoline-based 1,2,3-triazoles demonstrating significant activity against various microorganisms and the malaria parasite P. falciparum (Parthasaradhi et al., 2015).
Synthesis and Chemical Properties
Research has focused on exploring the synthetic pathways and chemical properties of 6-bromo-quinolin-2-one derivatives. For instance, a study outlined the Knorr synthesis of 6-Bromo-4-methylquinolin-2(1H)-one, providing insights into the synthesis and potential applications of these compounds in medicinal chemistry (Wlodarczyk et al., 2011). Another investigation detailed the solvent- and catalyst-free synthesis of 6H-Chromeno[4,3-b]quinolin-6-ones, showcasing a green chemistry approach to the preparation of these heterocyclic compounds (Patra, 2021).
Antiproliferative Activities
Certain derivatives of 6-Bromo-3-(3-chloro-propyl)-1H-quinolin-2-one have been synthesized and evaluated for their antiproliferative activities against cancer cell lines, including non-small cell lung cancers and breast cancers. These compounds have shown promise as potential lead compounds for further development in cancer therapy (Tseng et al., 2013).
Molecular Structure Analysis
Studies have also focused on the molecular structure analysis of quinoline derivatives, employing techniques such as X-ray diffraction and density functional theory (DFT). These analyses provide valuable insights into the physicochemical properties and potential biological activities of these compounds (Zhou et al., 2022).
Propiedades
IUPAC Name |
6-bromo-3-(3-chloropropyl)-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrClNO/c13-10-3-4-11-9(7-10)6-8(2-1-5-14)12(16)15-11/h3-4,6-7H,1-2,5H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRDNNMZUDYLFDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=C(C(=O)N2)CCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00464527 | |
| Record name | 6-Bromo-3-(3-chloro-propyl)-1H-quinolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00464527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-3-(3-chloro-propyl)-1H-quinolin-2-one | |
CAS RN |
848170-40-1 | |
| Record name | 6-Bromo-3-(3-chloro-propyl)-1H-quinolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00464527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



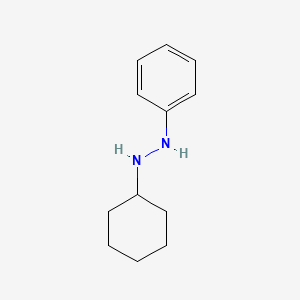

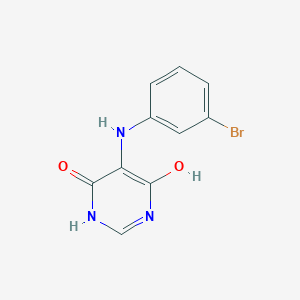

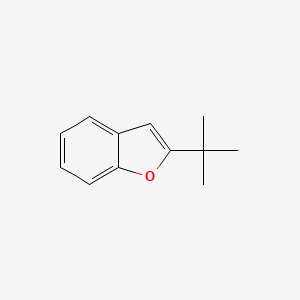
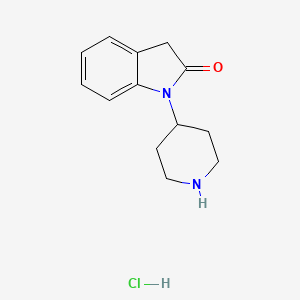
![2,3-dihydrofuro[2,3-c]pyridin-7(6H)-one](/img/structure/B1624571.png)
![Ethyl 5-aminofuro[2,3-b]pyridine-2-carboxylate](/img/structure/B1624572.png)
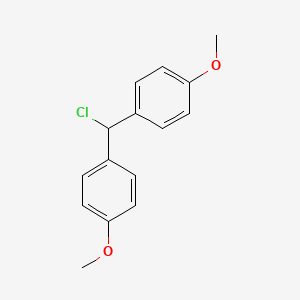
![Tert-butyl ethyl 2-[(tert-butyl)oxycarbonyl]butane-1,4-dioate](/img/structure/B1624576.png)
![(2-{Ethyl-[4-(4-nitro-phenylazo)-phenyl]-amino}-ethoxy)-acetic acid-4-nitro-phenyl ester](/img/structure/B1624577.png)


![5-Formylbenzo[1,3]dioxole-4-carboxylic acid ethyl ester](/img/structure/B1624581.png)